Clindamycin palmitate hydrochloride Clindamycin palmitate hydrochloride Clindamycin Palmitate Hydrochloride is the palmitate hydrochloride form of clindamycin, a semi-synthetic, chlorinated broad spectrum antibiotic produced by chemical modification of lincomycin. Clindamycin palmitate hydrochloride is used for oral suspension.
Brand Name: Vulcanchem
CAS No.: 25507-04-4
VCID: VC20758428
InChI: InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24?,25?,26-,28?,29+,30-,31?,32+,34+;/m0./s1
SMILES: CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl
Molecular Formula: C34H64Cl2N2O6S
Molecular Weight: 699.9 g/mol

Clindamycin palmitate hydrochloride

CAS No.: 25507-04-4

VCID: VC20758428

Molecular Formula: C34H64Cl2N2O6S

Molecular Weight: 699.9 g/mol

* For research use only. Not for human or veterinary use.

Clindamycin palmitate hydrochloride - 25507-04-4

Description

General Information

Clindamycin palmitate hydrochloride is a small molecule drug . It is a water-soluble palmitic acid ester of clindamycin . Although clindamycin palmitate HCl is inactive in vitro, it is rapidly converted in vivo via hydrolysis into the antibacterially active clindamycin . Clindamycin, a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, affecting both ribosome assembly and the translation process . At normal doses, clindamycin exhibits bacteriostatic activity in vitro .

Indications and Clinical Use

Clindamycin palmitate HCl is indicated to treat serious infections caused by susceptible anaerobic bacteria . It is also effective against susceptible isolates of streptococci, pneumococci, and staphylococci when less toxic alternatives are unsuitable . Clindamycin should only be used when proven or strongly suspected to be caused by susceptible bacteria .

Specific infections that clindamycin treats:

  • Infections due to susceptible anaerobic bacteria

  • Lower respiratory tract infections including pneumonia, empyema, and lung abscess caused by susceptible isolates of anaerobes, Streptococcus pneumoniae, other streptococci (except Enterococcus faecalis), and Staphylococcus aureus

  • Skin and skin structure infections caused by susceptible isolates of Streptococcus pyogenes, Staphylococcus aureus, and anaerobes

  • Gynecological infections including endometritis, nongonococcal tubo-ovarian abscess, pelvic cellulitis, and postsurgical vaginal cuff infection caused by susceptible anaerobes

  • Intra-abdominal infections including peritonitis and intra-abdominal abscesses caused by susceptible anaerobic organisms

  • Septicemia caused by susceptible isolates of Staphylococcus aureus, streptococci (except E. faecalis), and susceptible anaerobes

  • Bone and joint infections including acute hematogenous osteomyelitis caused by susceptible isolates of S. aureus and as adjunctive therapy in the surgical treatment of chronic bone and joint infections due to susceptible organisms

Clindamycin is not suitable for treating meningitis because it does not adequately penetrate the cerebrospinal fluid .

Pharmacokinetics

Clindamycin is rapidly and almost completely (90%) absorbed from the gastrointestinal tract . Pharmacokinetic studies show that clindamycin palmitate HCl and clindamycin hydrochloride reach their peak active serum concentrations at the same time, indicating rapid hydrolysis of the palmitate to clindamycin . The average biological half-life of clindamycin is 2.4 hours and is approximately two hours in pediatric patients .

Pharmaceutical Information

  • Chemical Name: Methyl 7-chloro-6, 7, 8-trideoxy-6-(1-methyl-trans-4propyl-L-2-pyrrolidinecarboxamido)-1-threo-a-D-galacto-octopyranoside 2-palmitate monohydrochloride

  • Dosage Form: Oral solution

  • Strength: 75 mg/5 mL when reconstituted

  • Inactive ingredients: Artificial cherry flavor, dextrin, ethylparaben, poloxamer 188, sucrose

  • Each 5 mL contains the equivalent of 75 mg clindamycin . When reconstituted with 75 mL of water, each 5 mL contains approximately 1837 mg of sucrose .

HPLC Method for Determination of Clindamycin Palmitate Hydrochloride

A validated HPLC method was developed for determining clindamycin palmitate hydrochloride (CPH) . The method uses a Phenomenex Zorbax (Luna) cyano column and a simplified mobile phase .

Table 1: HPLC Conditions

ParameterCondition
ColumnPhenomenex Zorbax (Luna) cyano column (150 × 4.6 mm, 5 μm)
Guard CartridgePhenomenex cyano guard cartridge (4 × 3.0 mm)
HPLC SystemAgilent 1050 series
Mobile PhasePotassium phosphate buffer (5 mM, pH 3.0)—acetonitrile—tetrahydrofuran (20:75:5, v/v/v)
Flow Rate1 mL/min
Detection Wavelength210 nm
Column Temperature25°C

CPH and its resolution standard lincomycin were eluted isocratically. The method was validated according to USP category I requirements . The analytical range for CPH was 15 - 500 μg/mL, and the linearity was r2 > 0.999 over three days .

Table 2: HPLC Results of Clindamycin Palmitate Hydrochloride Products (n = 3)

ProductRetention Time (min)
CPH5.60

The method was determined to be specific and selective for the determination of CPH in the presence of its primary synthetic impurity in drug substance and products .

CAS No. 25507-04-4
Product Name Clindamycin palmitate hydrochloride
Molecular Formula C34H64Cl2N2O6S
Molecular Weight 699.9 g/mol
IUPAC Name [(2R,3R,4S,5R)-6-[2-chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride
Standard InChI InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24?,25?,26-,28?,29+,30-,31?,32+,34+;/m0./s1
Standard InChIKey GTNDZRUWKHDICY-KXROMCTESA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H](C(O[C@@H]1SC)C(C(C)Cl)NC(=O)[C@@H]2CC(CN2C)CCC)O)O.Cl
SMILES CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl
Related CAS 35208-55-0 (Parent)
Synonyms 7-chloro-7-deoxylincomycin palmitate
7-chlorolincomycin palmitate
Cleocin palmitate
clindamycin palmitate
clindamycin palmitate hydrochloride
PubChem Compound 45358040
Last Modified Sep 12 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator